1-ethyl-3-((4-methoxyphenyl)sulfonyl)-6-methylquinolin-4(1H)-one
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Overview
Description
1-ethyl-3-((4-methoxyphenyl)sulfonyl)-6-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C19H19NO4S and its molecular weight is 357.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Molecular Structure
Research has demonstrated the utility of sulfonylquinolones, similar to the chemical compound , in the synthesis of broad-spectrum antibacterial agents. One study highlights the synthesis of a new 2-sulfonylquinolone that served as a key intermediate in developing a potent broad-spectrum antibacterial agent effective against resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA) (Hashimoto et al., 2007). This underscores the compound's relevance in addressing antibiotic resistance.
Catalytic Applications
A study employed 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as an efficient catalyst for synthesizing polyhydroquinoline derivatives, demonstrating the compound's application in catalysis and synthetic chemistry (Khaligh, 2014). This research points towards the compound's potential in facilitating complex organic reactions.
Antimicrobial Activity
The compound's structural analogs have been evaluated for their antimicrobial properties. For instance, phenylquinolinones derived from marine fungi showed moderate cytotoxicity against cancer cell lines, indicating the compound's potential in developing new antimicrobial agents (Li et al., 2016). This suggests the chemical's importance in discovering novel therapeutic agents.
Photocatalytic Activity
Research into the photocatalytic activity of related compounds, such as bicyclometalated iridium(III) complexes, revealed their efficiency in generating singlet oxygen and photooxidation of sulfides into sulfoxides (Li & Ye, 2019). These findings underscore the potential applications of the compound in environmental remediation and organic synthesis.
Organometallic Chemistry
Palladium(II) complexes with related thiosemicarbazones have been synthesized to explore their biological properties, revealing their strong binding affinity to DNA and proteins (Ramachandran et al., 2012). This highlights the compound's potential applications in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets such as dna minor groove binders, kinase inhibitors, and α2-noradrenaline receptors . These targets play crucial roles in cellular processes, including DNA replication, signal transduction, and neurotransmission.
Mode of Action
For instance, some guanidine derivatives have been found to bind to the DNA minor groove, potentially interfering with DNA replication .
Biochemical Pathways
For instance, guanidine derivatives have been found to inhibit kinases, which are key components of signal transduction pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
1-ethyl-3-(4-methoxyphenyl)sulfonyl-6-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-4-20-12-18(19(21)16-11-13(2)5-10-17(16)20)25(22,23)15-8-6-14(24-3)7-9-15/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNECAAXKMJLECN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.